N-(3-aminopropyl)-N-methylacetamide

描述

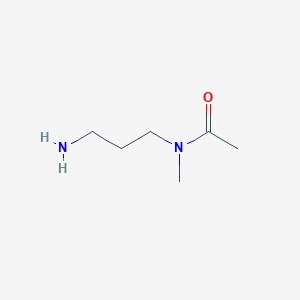

N-(3-Aminopropyl)-N-methylacetamide is a secondary acetamide derivative characterized by a 3-aminopropyl chain and a methyl group attached to the acetamide nitrogen. Its hydrochloride form (C₆H₁₅ClN₂O) has a molecular weight of 166.65 . This compound is structurally related to polyamines but distinguished by its acetylated amine and methyl substitution, which influence its solubility, stability, and biochemical interactions.

属性

IUPAC Name |

N-(3-aminopropyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(9)8(2)5-3-4-7/h3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMHCPZCFJGAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

Direct Amidation: One common method to synthesize N-(3-aminopropyl)-N-methylacetamide involves the direct amidation of acetic acid with N-(3-aminopropyl)-N-methylamine. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Reductive Amination: Another approach involves the reductive amination of N-methylacetamide with 3-aminopropylamine. This reaction is usually catalyzed by a reducing agent like sodium cyanoborohydride or hydrogen in the presence of a metal catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反应分析

Key Stability Considerations:

| Factor | Effect on Stability |

|---|---|

| pH | Degradation under strong acidic/basic conditions due to hydrolysis of the amide bond |

| Temperature | Thermal decomposition at >150°C, releasing amines or forming cyclic byproducts |

Reactivity in Fragmentation Reactions

Studies on protonated N-methylacetamide derivatives reveal fragmentation pathways under electron capture dissociation (ECD) :

| Reaction Pathway | Products Formed | Energy Barrier (kJ/mol) |

|---|---|---|

| Loss of hydroxy hydrogen (H- ) | CH2C(OH)NHCH3 | 120–140 (estimated) |

| Loss of methyl group (CH3- ) | CH3C(OH)NH + CH3 | 150–170 (estimated) |

For N-(3-aminopropyl)-N-methylacetamide, analogous cleavage of the C–N bond adjacent to the acetamide group may occur, yielding:

- Primary fragments : 3-aminopropylamine + acetyl derivatives.

- Secondary products : Cyclic amines or diketopiperazine-like structures under prolonged heating.

Functional Group Interactions

The dual functionality (amide + primary amine) enables:

- Coordination chemistry : Binding to metal ions (e.g., Cu²⁺, Fe³⁺) via the amine and carbonyl oxygen.

- Crosslinking reactions : Participation in polymer networks (e.g., epoxy resins) through amine-epoxide reactions.

Example Reaction Table:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | Acetic anhydride, 25°C | N-acetyl derivative formation |

| Oxidation | KMnO4, acidic conditions | Degradation to carboxylic acids |

| Reduction | LiAlH4, THF | Conversion to N-methylpropane-1,3-diamine |

Biological and Catalytic Roles

While direct data is absent, structurally similar compounds exhibit:

- Enzyme inhibition : Competitive binding to proteases or kinases via hydrogen bonding with the amide group.

- Catalytic intermediates : Participation in transamidation reactions in peptide synthesis.

Research Gaps and Limitations

科学研究应用

Chemistry: N-(3-aminopropyl)-N-methylacetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and polymers.

Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, surfactants, and as a precursor for the synthesis of advanced materials.

作用机制

The mechanism of action of N-(3-aminopropyl)-N-methylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. Additionally, the presence of the 3-aminopropyl group allows for potential interactions with various biomolecules, enhancing its versatility in different applications.

相似化合物的比较

Structural and Physicochemical Properties

*Inferred from the hydrochloride salt’s stability .

Key Differences and Implications

- Benzamide vs. Acetamide : Benzamide derivatives exhibit higher molecular weights and aromatic interactions, favoring protein binding but limiting solubility .

- Polyamine Comparison : Unlike spermidine, acetamide derivatives lack free primary amines, reducing susceptibility to oxidative deamination and extending half-life in biological systems .

生物活性

N-(3-aminopropyl)-N-methylacetamide (APMA) is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This compound features an amide functional group, which is known for its reactivity and ability to form hydrogen bonds, making it a valuable building block in medicinal chemistry and biochemistry.

Structural Formula

The chemical structure of this compound can be represented as follows:

Physical Properties

- Molecular Weight : 115.16 g/mol

- Solubility : Soluble in water and polar organic solvents

- Boiling Point : Approximately 200 °C

The biological activity of APMA is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The amide group can participate in hydrogen bonding, which may influence the conformation and function of target biomolecules.

Molecular Targets

- Proteins : APMA can bind to proteins, potentially altering their structure and function.

- Enzymes : It may inhibit enzyme activity by binding to active sites or allosteric sites, disrupting metabolic pathways.

- Cellular Pathways : The interference with protein and enzyme functions can affect signal transduction and other critical cellular processes.

Antimicrobial Activity

APMA has shown promising results in antimicrobial studies. A series of derivatives, including those related to APMA, have demonstrated significant antibacterial activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 16 μg/mL, indicating strong efficacy against resistant strains .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various N-acyl derivatives, including APMA derivatives. Results indicated that these compounds exhibited good to moderate antifungal activity alongside their antibacterial properties .

- Toxicity Studies : Research involving toxicity assessments showed that certain derivatives of APMA were not genotoxic or carcinogenic in vitro or in animal models. However, higher doses led to observable adverse effects such as liver discoloration and gastrointestinal hemorrhage .

- Pharmacokinetics : Investigations into the pharmacokinetic profile of APMA derivatives revealed favorable absorption and distribution characteristics, making them suitable candidates for further clinical development .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 115.16 g/mol |

| Solubility | Water-soluble |

| Antibacterial MIC (MRSA) | 1 - 16 μg/mL |

| Toxicity (NOAEL) | Varies by derivative; up to 20 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。